2,2',4-Trihydroxybenzophenone
Overview
Description
2,2’,4-Trihydroxybenzophenone is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C13H10O4 and a molar mass of 230.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4-Trihydroxybenzophenone can be synthesized through the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C) . Another method involves the use of phosphorus oxychloride and zinc chloride at room temperature for four days, yielding a high purity product .
Industrial Production Methods: The industrial production of 2,2’,4-Trihydroxybenzophenone typically involves the condensation of salicylic acid with resorcinol, followed by purification processes to achieve high product purity (99.5%) . This method is advantageous due to its high efficiency and good separation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4-Trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Methylation can be achieved using dimethyl sulfate.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Methylated derivatives.
Scientific Research Applications
2,2’,4-Trihydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the production of UV-absorbing agents and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2,2’,4-Trihydroxybenzophenone involves its interaction with bacterial cell walls, leading to antimicrobial effects . It also acts as an inhibitor of cyclooxygenase enzymes, contributing to its anti-inflammatory properties . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with an additional hydroxyl group, enhancing its UV-absorbing properties.
4-Hydroxybenzophenone: Lacks the additional hydroxyl groups, resulting in different biological activities.
2,4-Dihydroxybenzophenone: Shares some biological activities but differs in its chemical reactivity and applications.
Uniqueness: 2,2’,4-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anti-inflammatory agent, along with its applications in various fields, sets it apart from other benzophenone derivatives .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXGBNUYGAFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342106 | |
Record name | 2,2',4-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-18-8 | |
Record name | 2,2',4-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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